ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Description

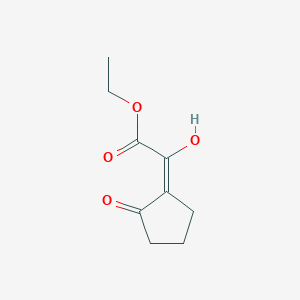

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h11H,2-5H2,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADQBTGXCYERPO-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\1/CCCC1=O)/O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Significance As a Versatile Synthetic Scaffold

The utility of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate in academic research stems from its role as a versatile building block for synthesizing more elaborate molecules. Its functional groups offer multiple sites for chemical modification, making it a valuable precursor in various synthetic pathways.

The compound's reactivity is centered around its ester and dual ketone functionalities. These sites can participate in a range of chemical reactions, including:

Reduction: The ketone groups can be selectively or fully reduced to alcohols.

Oxidation: The molecule can be subjected to oxidative reactions to yield different derivatives.

Substitution: The ethyl ester group is susceptible to nucleophilic substitution.

As a β,δ-diketo ester, it is a precursor for the synthesis of syn-β,δ-dihydroxy esters. capes.gov.br These dihydroxy compounds are highly valuable chiral building blocks in their own right, notably serving as key fragments for the synthesis of HMG-CoA reductase inhibitors. The stereoselective reduction of the diketo functionalities is a key strategy for accessing these important synthons. capes.gov.brnih.gov This makes this compound and related diketo esters subjects of significant interest in the development of new synthetic methodologies. capes.gov.br

Overview of Academic Research Trajectories and Scope

Established Chemical Synthesis Pathways

Traditional methods for synthesizing this compound often involve multi-step sequences and classical organic reactions.

Claisen Condensation Routes for Alpha-Keto Ester Formation

The formation of the α-keto ester moiety in the target molecule is typically achieved through a mixed Claisen condensation reaction. This type of reaction is effective when one of the ester reactants lacks α-hydrogens and therefore cannot self-condense, serving only as an acylating agent (the acceptor). libretexts.org In the synthesis of this compound, a cyclopentanone (B42830) enolate (the donor) reacts with an appropriate electrophilic acylating agent like diethyl oxalate (B1200264). libretexts.orgchegg.com

The general mechanism involves the base-mediated deprotonation of cyclopentanone at the α-carbon to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide leaving group yields the final α-keto ester product. openstax.orglibretexts.org This approach directly installs the desired functional group onto the cyclopentanone core.

Multi-Step Reaction Sequences Leading to the Core Structure

Several multi-step pathways have been documented for the synthesis of this compound, often starting from acyclic precursors.

One established route begins with diethyl adipate (B1204190) . This process involves an intramolecular Dieckmann condensation to form the cyclopentanone ring, followed by a series of reactions including substitution, hydrolysis, decarboxylation, and a final esterification to yield the target compound. A four-step sequence based on this precursor has been reported, though it can suffer from drawbacks such as extensive purification requirements and the use of hazardous solvents like benzene. google.com

A more direct approach involves the esterification of 2-(2-oxocyclopentyl)acetic acid . In a documented procedure, this precursor acid is refluxed with absolute ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to produce the final ethyl ester product. google.com

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry focuses on improving reaction efficiency, increasing yields, and developing more robust processes through catalysis and optimized reaction conditions.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in several synthetic steps for producing this compound.

Acid Catalysis: The final esterification step, converting 2-(2-oxocyclopentyl)acetic acid to its ethyl ester, is commonly catalyzed by a strong protic acid like sulfuric acid (H₂SO₄). google.comgoogle.com

Base Catalysis: The initial Claisen or Dieckmann condensation steps rely on a strong base to generate the necessary enolate nucleophile. Sodium ethoxide is a typical choice for this transformation. openstax.org

Transition Metal Catalysis: While not explicitly detailed for the main synthetic routes of the title compound, related syntheses of complex molecules utilize transition metal catalysts. For instance, palladium(II) acetate (B1210297) has been employed in subsequent transformations of related intermediates, highlighting the potential for metal-catalyzed cross-coupling reactions in building more complex structures from the core molecule. google.com

Considerations for Yield Improvement and Efficiency

Optimizing reaction conditions, such as temperature and reaction time for the cyclization step (e.g., 90-100°C for 5-6 hours), and the molar ratios of reactants are also critical for maximizing output. google.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound provides examples of this shift.

A key improvement has been the move away from toxic solvents. For example, older protocols for the synthesis from diethyl adipate used benzene, a known carcinogen. google.com More modern "one-pot" procedures utilize less toxic solvents like toluene (B28343) and ethyl acetate, significantly improving the environmental and safety profile of the synthesis. google.comrsc.org The "one-pot" approach itself aligns with green chemistry principles by reducing waste from intermediate purification steps and improving atom economy. nih.gov

Furthermore, the use of catalytic rather than stoichiometric reagents is a core tenet of green chemistry. nih.gov The reliance on acid and base catalysts in the synthesis of this compound, which are used in small amounts and can be recycled, is an example of this principle in action. The development of clean, catalyst-free reactions under microwave heating for related heterocyclic syntheses also points toward future directions for greener chemical production. nih.gov

Solvent-Free and Reduced-Solvent Reaction Systems

While truly solvent-free reactions for the synthesis of this compound are not widely documented in publicly available research, methodologies that significantly reduce solvent usage and associated waste have been developed. One notable approach is the utilization of "one-pot" synthesis, which minimizes the need for intermediate purification steps and consequently reduces the volume of solvents required for extraction and chromatography.

A patented method outlines a "one-pot" procedure starting from diethyl adipate. google.com This process involves a series of reactions, including condensation, substitution, hydrolysis, and decarboxylation to form 2-oxocyclopentylacetic acid, which is then esterified to yield the final product, this compound. google.com This method is presented as advantageous due to its use of readily available raw materials, reduced production cycle, and lower volume of "three wastes" (waste gas, wastewater, and industrial solid waste), making it suitable for larger-scale production. google.com

The key steps of this "one-pot" synthesis are summarized in the table below:

| Step | Reagents and Conditions | Purpose |

| 1. Cyclization | Diethyl adipate, sodium, toluene, ethanol (catalytic) | Formation of the cyclopentanone ring through Dieckmann condensation. |

| 2. Substitution | Ethyl chloroacetate (B1199739) | Introduction of the acetate side chain. |

| 3. Hydrolysis & Decarboxylation | Acidic workup | Removal of the second ester group and formation of 2-oxocyclopentylacetic acid. |

| 4. Esterification | Ethanol, sulfuric acid (catalyst) | Formation of the final product, this compound. |

This integrated approach, by combining multiple reaction steps in a single vessel, streamlines the manufacturing process and significantly curtails the environmental footprint associated with solvent use and waste disposal.

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. numberanalytics.comrsc.org The calculation for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 numberanalytics.com

The "one-pot" synthesis of this compound, while efficient in terms of process, presents a complex case for a simple atom economy calculation due to the multi-step nature and the in-situ generation of intermediates. However, an analysis of the core transformation reveals key areas for waste generation.

The focus on minimizing the "three wastes" in the patented method indicates a practical approach to waste reduction that complements the theoretical concept of atom economy. google.com By avoiding the isolation of intermediates, the process reduces the use of solvents for extraction and purification, as well as the energy required for these steps. This holistic view of waste minimization, encompassing both the stoichiometric (atom economy) and practical (process-related) aspects, is crucial for developing more sustainable chemical manufacturing processes.

| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| Starting Material: Diethyl adipate | C10H18O4 | 202.25 |

| Reagent: Ethyl chloroacetate | C4H7ClO2 | 122.55 |

| Final Product: this compound | C9H14O3 | 170.21 |

Note: A precise atom economy calculation for the entire "one-pot" process is complex and depends on the exact stoichiometry and pathway. The table above provides the molecular weights of the key organic species involved.

Reactivity Profile of the Alpha-Keto Ester Moiety

The alpha-keto ester moiety is a highly reactive functional group that largely dictates the synthetic utility of the parent molecule. The two adjacent carbonyl groups create a potent electrophilic center, susceptible to a variety of chemical transformations. The reactivity of this group is central to its role as a building block for more complex molecular structures, particularly in the development of pharmaceutical compounds and other fine chemicals. chemimpex.com

The ester component can undergo nucleophilic substitution reactions, most notably hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols. The adjacent ketone is subject to both reduction, typically yielding an alpha-hydroxy ester, and oxidation reactions.

Table 1: One-Pot Synthesis of this compound

| Step | Description | Reagents | Key Intermediate |

| 1 | Dieckmann Condensation | Sodium, Toluene | Ethyl 2-oxocyclopentanecarboxylate |

| 2 | Alkylation | Ethyl chloroacetate | Diethyl 1-(carboxymethyl)-2-oxocyclopentanecarboxylate |

| 3 | Hydrolysis & Decarboxylation | Acid/Base | 2-oxocyclopentylacetic acid |

| 4 | Esterification | Ethanol, Sulfuric acid | This compound |

This table summarizes the key transformations in the one-pot synthesis described in patent CN103058870A. google.com

Transformations Involving the Cyclopentanone Ring System

The cyclopentanone ring system is not merely a scaffold but an active participant in the molecule's reactivity. The cyclic ketone can undergo nucleophilic additions, and the alpha-protons adjacent to the carbonyl group are acidic, allowing for the formation of enolates under basic conditions. These enolates are key intermediates in a variety of carbon-carbon bond-forming reactions.

One of the most fundamental transformations involving the ring is its own formation via the Dieckmann condensation. wikipedia.org This intramolecular reaction of a 1,6-diester, such as diethyl adipate, uses a base to generate an enolate that attacks the second ester group, cyclizing to form the five-membered β-keto ester ring structure. wikipedia.orgalfa-chemistry.com

Once formed, the protons on the carbon situated between the two carbonyl groups (the C1 position of the cyclopentanone ring) are particularly acidic and can be readily removed. The resulting enolate can be alkylated or undergo other condensation reactions. For instance, in a process analogous to the synthesis of the Wieland-Miescher ketone, the enolate of the cyclopentanone system can act as a nucleophile in a Michael addition, which is the first step of the Robinson annulation sequence for forming fused six-membered rings. wikipedia.orglibretexts.orglibretexts.org

Table 2: Key Reactions Involving the Cyclopentanone Moiety

| Reaction Name | Description | Role of Cyclopentanone Moiety | Typical Product Type |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester. masterorganicchemistry.com | Product | Substituted Cyclopentanone |

| Robinson Annulation | A Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.orgmasterorganicchemistry.com | Nucleophile (as enolate) | Fused Bicyclic System |

| Knoevenagel Condensation | Condensation with an aldehyde or ketone. thermofisher.com | Active Methylene (B1212753) Component | α,β-unsaturated dicarbonyl compound |

| Alkylation | Addition of an alkyl group to the carbon alpha to the carbonyls. | Nucleophile (as enolate) | C1-alkylated Cyclopentanone |

Nucleophilic Attack and Addition Reactions on Carbonyl Centers

The presence of two distinct ketone carbonyls and one ester carbonyl makes this compound a versatile substrate for nucleophilic attack. The relative reactivity of these sites can be influenced by steric and electronic factors, as well as reaction conditions. Generally, the ketone carbonyls are more electrophilic and susceptible to addition than the ester carbonyl.

The mechanism of nucleophilic addition to a carbonyl involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. For the ketone groups in this molecule, this can be followed by protonation to yield an alcohol. For the ester group, the tetrahedral intermediate can reform the carbonyl by eliminating the ethoxy leaving group, resulting in nucleophilic acyl substitution.

This compound and its analogs are effective activating reagents that facilitate nucleophilic attack on carbonyl groups. biosynth.comcymitquimica.com The molecule's active methylene group, positioned between the two carbonyls, can be deprotonated to form a potent carbon nucleophile. This nucleophile is central to reactions like the Knoevenagel condensation, where it attacks an external aldehyde or ketone, ultimately forming a new carbon-carbon double bond after dehydration. thermofisher.com

Investigations into Reaction Mechanisms and Pathways

The reaction mechanisms involving this compound are primarily centered on the chemistry of enolates and carbonyl compounds.

Dieckmann Condensation Mechanism: The formation of the cyclopentanone ring from a precursor like diethyl adipate follows a well-established pathway. wikipedia.orgmasterorganicchemistry.com

A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of the diester, forming an enolate ion.

The enolate undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group.

This forms a cyclic tetrahedral intermediate.

The intermediate collapses, eliminating the ethoxide leaving group to form the β-keto ester product, ethyl 2-oxocyclopentanecarboxylate. alfa-chemistry.com

Robinson Annulation Pathway: While a specific application for the title compound is not extensively documented, its structure is ideal for this reaction. The mechanistic pathway involves two sequential, well-understood reactions. masterorganicchemistry.comyoutube.com

Michael Addition: The enolate, formed by deprotonating the cyclopentanone ring, acts as a Michael donor and adds to an α,β-unsaturated ketone (a Michael acceptor).

Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol reaction, where a new enolate is formed and attacks the other ketone, forming a new six-membered ring. Subsequent dehydration yields the final α,β-unsaturated fused ring system. libretexts.org

Knoevenagel Condensation Mechanism: This reaction relies on the high acidity of the methylene protons between the two carbonyls.

A weak base (e.g., piperidine, DABCO) removes a proton from the active methylene group to form a stabilized enolate. thermofisher.comrsc.org

The enolate attacks the carbonyl carbon of an aldehyde or ketone.

The resulting alkoxide is protonated.

The intermediate alcohol is eliminated (dehydration) to yield the final α,β-unsaturated product. thermofisher.com

Radical Reaction Pathways and Their Influence on Reactivity

While the ionic reactivity of this compound is well-explored, its engagement in radical pathways is less documented but mechanistically plausible. The structural features of the molecule offer several possibilities for radical-mediated transformations.

The protons on the carbon alpha to the carbonyl groups are susceptible to homolytic cleavage or abstraction by highly reactive radical species. Abstraction of the methine proton between the two carbonyls would generate a highly stabilized carbon-centered radical. This radical could then participate in various coupling or addition reactions.

Furthermore, single-electron transfer (SET) to one of the carbonyl groups could generate a radical anion intermediate. This species could undergo further reactions, such as dimerization or intramolecular cyclization. Conversely, single-electron oxidation of the corresponding enolate could form an electrophilic α-keto radical, a reactive intermediate capable of coupling with nucleophilic species. Although specific research on these pathways for the title compound is limited, the general principles of radical chemistry suggest that such transformations could provide alternative synthetic routes to novel derivatives under appropriate conditions.

Derivatization and Advanced Synthetic Applications of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Formation of Complex Organic Molecules through Functionalization

The utility of ethyl (2-oxocyclopentyl)acetate as a precursor for complex molecules is well-established. Its structure is a key asset in various chemical applications, serving as an intermediate in the production of pharmaceuticals and agrochemicals. chemimpex.com The reactivity of the cyclopentyl moiety and the active methylene (B1212753) group allows for extensive functionalization. chemimpex.com Researchers leverage this compound in the development of novel substances, particularly within medicinal chemistry and material science, opening new avenues for innovation in drug discovery. chemimpex.com

The compound can readily participate in a variety of chemical reactions, including esterification and cyclization, which expands its synthetic potential. chemimpex.com It is used as an intermediate for producing drugs like lorazepam and clozapine (B1669256) through derivatives such as ethyl 4-chloro-3-methylbenzoate. biosynth.com This versatility makes it a compound of interest for researchers aiming to explore new chemical pathways and develop new products. chemimpex.com

Synthesis of Cyclopentanone-Based Derivatives

The synthesis of cyclopentanone (B42830) derivatives from precursors is a cornerstone of its application. A notable method for preparing ethyl (2-oxocyclopentyl)acetate involves a "one-pot" process starting from diethyl adipate (B1204190). google.com This method proceeds through condensation, substitution, hydrolysis, and deacidification to yield 2-oxocyclopentylacetic acid, which is then esterified. google.com This approach is recognized for its efficiency, high yield, and suitability for large-scale production compared to older, multi-step methods. google.com Another synthetic route involves the reaction of ethyl formate (B1220265) and cyclopentanol. biosynth.com

The following table details a representative synthesis of ethyl (2-oxocyclopentyl)acetate from diethyl adipate, highlighting the efficiency of the "one-pot" methodology. google.com

| Step | Reagents & Conditions | Intermediate/Product | Yield |

| 1. Cyclization/Substitution | Diethyl adipate, Sodium, Toluene (B28343), Ethanol (B145695); then Ethyl chloroacetate (B1199739) at 85-100°C | Crude substituted cyclopentanone intermediate | - |

| 2. Hydrolysis/Decarboxylation | Water, Acid | 2-Oxocyclopentylacetic acid | - |

| 3. Esterification | Absolute ethanol, Sulfuric acid (catalyst), Reflux for 8 hours | Ethyl (2-oxocyclopentyl)acetate | ~55-60% (Overall) |

This interactive table summarizes the synthesis process described in patent CN103058870A. google.com

Furthermore, the core cyclopentanone structure can be built upon. For instance, ethyl 2-oxocyclopentanecarboxylate, a closely related precursor, is utilized in the stereoselective synthesis of complex structures like (±)-cis,cis-spiro[4.4]nonane-1,6-diol and the natural product tanikolide.

Ester Group Modifications and Transesterification Reactions

Modification of the ester group is a key functionalization strategy. The final step in the synthesis of ethyl (2-oxocyclopentyl)acetate from diethyl adipate is a classic esterification reaction. google.com The intermediate, 2-oxocyclopentylacetic acid, is heated to reflux in absolute ethanol with a catalytic amount of sulfuric acid for several hours to yield the desired ethyl ester. google.com

This process highlights the accessibility of the carboxyl group for esterification. The patent suggests alternative catalysts for this transformation, including ethanol saturated with hydrogen chloride or ethanol containing a small amount of thionyl chloride, demonstrating the robustness of the reaction. google.com While the literature focuses on the synthesis of the ethyl ester, this methodology implies that transesterification is readily achievable. By substituting ethanol with other alcohols (e.g., methanol, propanol, or more complex alcohols) under similar acidic conditions, a diverse range of ester derivatives could be synthesized, allowing for fine-tuning of the molecule's properties for specific applications.

Utilization in Multicomponent Reactions (MCRs) for Scaffold Diversity

The β-keto ester functionality, a key feature of ethyl (2-oxocyclopentyl)acetate, is a classic building block in multicomponent reactions (MCRs). These reactions are powerful tools in organic synthesis, allowing for the construction of complex molecular scaffolds in a single step from three or more starting materials. The use of this structural motif in MCRs provides rapid access to libraries of pharmacologically relevant compounds.

Two prominent examples of MCRs that utilize β-keto esters are the Biginelli and Hantzsch reactions.

Biginelli Reaction: This reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea (B33335) (or thiourea). wikipedia.orgtaylorandfrancis.com It is typically catalyzed by an acid and produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocycles with a broad range of biological activities, including use as calcium channel blockers. wikipedia.orgtaylorandfrancis.comsemanticscholar.org The reaction's ability to generate functionalized heterocyclic scaffolds makes it a valuable tool in drug discovery. nih.gov

Hantzsch Pyridine Synthesis: This MCR involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemeurope.com The reaction yields 1,4-dihydropyridines (1,4-DHPs), which can be subsequently oxidized to the corresponding pyridines. chemeurope.com Hantzsch esters are themselves an important class of compounds, with many serving as calcium channel blockers like nifedipine (B1678770) and amlodipine. wikipedia.orgchemeurope.com The reaction can be performed under various conditions, including in water, making it amenable to green chemistry principles. nih.gov

| Multicomponent Reaction | Reactants | Product Scaffold |

| Biginelli Reaction | Aldehyde, β-Keto Ester, Urea/Thiourea | 3,4-Dihydropyrimidin-2(1H)-one (DHPM) |

| Hantzsch Synthesis | Aldehyde, 2x β-Keto Ester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (1,4-DHP) / Pyridine |

This interactive table summarizes prominent multicomponent reactions applicable to β-keto esters.

Development of Novel Heterocyclic Systems

The synthesis of novel heterocyclic systems is one of the most significant applications of β-keto esters like ethyl (2-oxocyclopentyl)acetate. The 1,3-relationship between the ketone and ester carbonyls provides an ideal electrophilic framework for cyclocondensation reactions with dinucleophilic reagents.

A primary example is the Knorr pyrazole (B372694) synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative. ijtsrd.commdpi.com The reaction between ethyl acetoacetate (B1235776) and phenylhydrazine, for instance, readily produces a 3-methyl-1-phenyl-5-pyrazolone. ijtsrd.com This transformation is a robust and widely used method for creating the pyrazole core, a privileged scaffold in medicinal chemistry found in numerous drugs. mdpi.comnih.gov The reaction proceeds by initial formation of a hydrazone followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Given the analogous reactivity of the β-keto ester moiety in ethyl (2-oxocyclopentyl)acetate, it serves as a competent substrate for such transformations. Reaction with various substituted hydrazines would lead to a range of novel cyclopentyl-fused pyrazole or pyrazolone (B3327878) derivatives, demonstrating its utility in generating new heterocyclic entities for chemical and pharmacological screening.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, both ¹H and ¹³C NMR, along with advanced NMR methods, are invaluable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ethyl group would give rise to two distinct signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The cyclopentanone (B42830) ring contains several methylene groups and a single methine proton. The chemical shifts of these protons would be influenced by the presence of the adjacent ketone and glyoxylic ester groups. The methine proton, being alpha to two carbonyl groups, is expected to be significantly deshielded and appear at a lower field. The methylene protons of the cyclopentanone ring would likely appear as complex multiplets due to their diastereotopic nature and coupling to each other and the methine proton.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ethyl CH₃ | ~1.3 | Triplet | 3H |

| Cyclopentyl CH₂ | ~1.9-2.5 | Multiplet | 6H |

| Ethyl CH₂ | ~4.2 | Quartet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not widely published. However, the chemical shifts can be predicted based on the functional groups present. The molecule contains nine carbon atoms in different chemical environments.

Three carbonyl carbons are present: one for the ketone on the cyclopentanone ring, one for the ketone in the glyoxylic ester moiety, and one for the ester carbonyl. These are expected to appear at the most downfield region of the spectrum, typically in the range of 160-210 ppm. The ethyl group would show two signals, one for the methyl carbon and one for the methylene carbon. The cyclopentanone ring would exhibit signals for its methylene carbons and the methine carbon, with their chemical shifts influenced by the adjacent carbonyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Cyclopentyl CH₂ | ~20-40 |

| Methine CH | ~50-60 |

| Ethyl O-CH₂ | ~62 |

| Ester C=O | ~165-175 |

| Ketone C=O (glyoxylic) | ~190-200 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

The presence of a chiral center at the methine carbon of the cyclopentanone ring means that this compound can exist as enantiomers. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the stereochemistry and preferred conformation of the molecule in solution. NOESY can reveal through-space interactions between protons, providing information about their spatial proximity. This would be particularly useful in determining the relative orientation of the substituents on the cyclopentanone ring, which typically adopts an envelope conformation. Other techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its ester and ketone functional groups.

The most prominent features would be the strong C=O stretching vibrations. The ester carbonyl stretch typically appears around 1750-1735 cm⁻¹. The two ketone carbonyl groups, being part of a β-dicarbonyl system, would likely exhibit two distinct stretching bands. The cyclic ketone on the cyclopentanone ring is expected to absorb at a frequency influenced by ring strain, typically around 1745 cm⁻¹. The α-keto group of the glyoxylic ester would also show a strong absorption in the carbonyl region. Additionally, C-O stretching vibrations for the ester group would be visible in the 1300-1000 cm⁻¹ region. The C-H stretching of the alkyl groups would appear around 3000-2850 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp³) | 2850-3000 | Medium |

| C=O stretch (ester) | 1735-1750 | Strong |

| C=O stretch (cyclic ketone) | ~1745 | Strong |

| C=O stretch (α-keto) | ~1720 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. The monoisotopic mass of this compound is 184.07356 Da. uni.lu In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 184.

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₁₂O₄. The fragmentation of the molecular ion would likely proceed through characteristic pathways for esters and ketones. chemguide.co.uk Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the ethyl group (-CH₂CH₃, 29 Da). Cleavage of the bond between the two carbonyl groups could also occur. The cyclopentanone ring could undergo α-cleavage, a characteristic fragmentation pathway for cyclic ketones.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Adduct/Fragment | Predicted Value |

|---|---|---|

| 185.08084 | [M+H]⁺ | 138.5 |

| 207.06278 | [M+Na]⁺ | 144.9 |

| 183.06628 | [M-H]⁻ | 141.8 |

| 184.07301 | [M]⁺ | 138.9 |

Predicted Collision Cross Section (CCS) values (Ų) per adduct are also included. uni.lu

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the carbonyl groups. The presence of a β-dicarbonyl system influences the electronic transitions.

Two types of electronic transitions are expected for the carbonyl groups: the n→π* (n to pi-star) and π→π* (pi to pi-star) transitions. youtube.com The n→π* transitions are typically of lower energy and appear at longer wavelengths with low intensity. The π→π* transitions are of higher energy and appear at shorter wavelengths with high intensity. The conjugation between the two carbonyl groups in the glyoxylic ester moiety may lead to a bathochromic (red) shift of the π→π* absorption maximum compared to an isolated ketone. The presence of the enol tautomer, even in small amounts, could also be detected by UV/Vis spectroscopy, as the conjugated enol system would have a different absorption profile. uclouvain.be

Table 5: Predicted UV/Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ Range (nm) | Relative Intensity |

|---|---|---|

| n→π* | ~270-300 | Low |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the electronic structure and predicting various properties of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate. These calculations solve approximations of the Schrödinger equation to find the electron density distribution, from which molecular properties can be derived.

The molecule's structure features two carbonyl groups and an ester functional group, which dictates its electronic characteristics. The oxygen atoms, being highly electronegative, pull electron density towards themselves, resulting in significant partial positive charges on the adjacent carbon atoms. This charge distribution is crucial for the molecule's reactivity, particularly the susceptibility of the carbonyl carbons to nucleophilic attack. The alpha-carbon, situated between the two carbonyl groups of the β-keto ester system, possesses acidic protons, a key feature in its chemical behavior. allen.inyoutube.com

Computational methods can precisely quantify properties such as the molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. These calculations help in understanding the molecule's stability, reactivity, and intermolecular interaction potential. While detailed quantum chemical studies specifically for this compound are not widely published, data for related compounds and general principles for α-ketoesters are well-established. nih.gov Public databases provide computationally predicted properties based on its structure. uni.lunih.gov

Table 1: Computed Molecular Properties

| Property | Value (this compound) | Value (ethyl 2-oxo-2-(2-oxocyclohexyl)acetate) | Source |

|---|---|---|---|

| Molecular Formula | C₉H₁₂O₄ | C₁₀H₁₄O₄ | uni.lu, nih.gov |

| Monoisotopic Mass | 184.07356 Da | 198.08920892 Da | uni.lu, nih.gov |

| XLogP3 (Predicted) | 0.8 | 1.3 | uni.lu, nih.gov |

This table presents computationally derived properties for comparison between the target compound and its six-membered ring analogue.

Reaction Pathway Modeling and Transition State Analysis

The synthesis of this compound is typically achieved via a crossed Claisen condensation. allen.inorganic-chemistry.org This reaction involves the base-catalyzed condensation between an ester and another carbonyl compound, in this case, likely diethyl oxalate (B1200264) and cyclopentanone (B42830). allen.in

The mechanism proceeds through several key steps:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from cyclopentanone to form a resonance-stabilized enolate anion. wikipedia.orglibretexts.org

Nucleophilic Attack: The cyclopentanone enolate acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate. allen.inlibretexts.org

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide (⁻OEt) leaving group. This results in the formation of the β-keto ester product. wikipedia.orglibretexts.org

Deprotonation (Driving Force): The newly formed product has a highly acidic proton on the carbon between the two carbonyl groups (pKa ≈ 11). youtube.com The alkoxide base removes this proton, forming a highly resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product. youtube.comwikipedia.orglibretexts.org

Protonation: An acidic workup in the final stage neutralizes the enolate to yield the final neutral this compound product. youtube.comwikipedia.org

Computational chemistry plays a vital role in validating this proposed mechanism. By modeling the reaction pathway, researchers can calculate the potential energy surface, identifying the energies of reactants, intermediates, transition states, and products. mdpi.comnih.gov Transition state analysis helps to determine the activation energy for each step, allowing for the identification of the rate-determining step. Such models can affirm that the deprotonation of the β-keto ester product is the thermodynamic driving force of the Claisen condensation. organic-chemistry.org

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations are used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, without reliance on experimental parameters. These predictions are invaluable for structural elucidation and for confirming the identity of a synthesized compound.

For this compound, DFT calculations could predict:

¹H and ¹³C NMR Spectra: By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts. The model would predict distinct signals for the ethyl group protons, the protons on the cyclopentanone ring, and the unique methine proton between the two carbonyls.

IR Spectrum: The calculation of vibrational frequencies allows for the prediction of the IR spectrum. Key predicted peaks would include strong absorption bands corresponding to the C=O stretching vibrations of the ketone, the ester carbonyl, and the α-keto group. The precise frequencies of these stretches provide insight into the electronic environment of the carbonyl groups.

While a specific published predicted spectrum for this molecule is not available, the methodology is standard in computational chemistry for characterizing novel or complex organic molecules.

Molecular Docking and Dynamics Simulations for Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) like this compound interacts with a macromolecular target, such as a protein or enzyme.

Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a target's active site. For this compound, the two carbonyl groups and the ester moiety can act as hydrogen bond acceptors, which would be a primary mode of interaction. The cyclopentyl ring provides a hydrophobic region for van der Waals interactions. Docking studies could identify potential biological targets by screening the molecule against libraries of protein structures.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the complex, and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. The unique 1,2-dicarbonyl motif of α-ketoesters allows for bidentate coordination to metal ions within enzyme active sites, a feature that can be explored with MD simulations. nih.gov

Another relevant computed parameter is the Collision Cross Section (CCS), which is a measure of the molecule's effective area in the gas phase. It is related to the molecule's size, shape, and charge, and can be predicted from its 3D structure. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for [M+H]⁺ Adduct

| Compound | Adduct | Predicted CCS (Ų) | Source |

|---|

| This compound | [M+H]⁺ | 138.5 | uni.lu |

Tautomeric Equilibria Studies in Alpha-Keto Esters

This compound, as a β-dicarbonyl compound, can exist in equilibrium between its keto form and several enol tautomers. The most significant equilibrium is the keto-enol tautomerism involving the proton on the carbon atom situated between the two carbonyl groups.

Keto form: The structure as typically drawn, with two distinct C=O double bonds.

Enol forms: A proton from the central carbon migrates to one of the carbonyl oxygen atoms, creating a C=C double bond and a hydroxyl (-OH) group. This can result in an intramolecular hydrogen bond between the newly formed hydroxyl group and the remaining carbonyl oxygen, forming a stable six-membered pseudo-ring.

Theoretical calculations are exceptionally well-suited to study these tautomeric equilibria. By computing the relative Gibbs free energies of the different tautomers in both the gas phase and in various solvents (using solvent models), it is possible to predict the equilibrium constant and determine which tautomer is most stable under specific conditions. For most β-dicarbonyl compounds, the enol form is significantly stabilized by the intramolecular hydrogen bond and conjugation, often making it a major or even predominant species in solution.

Role of Ethyl 2 Oxo 2 2 Oxocyclopentyl Acetate in Advanced Organic Synthesis Methodologies

Application as a Key Intermediate in Complex Target Molecule Synthesis

The structural features of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate make it an ideal starting point or intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. chemimpex.com Its ability to undergo various chemical transformations allows for the efficient introduction of the cyclopentane (B165970) ring and associated functionalities into larger, more intricate structures. The compound serves as a precursor in the development of novel therapeutic agents, where its framework is elaborated to target specific biological pathways. chemimpex.com

While direct synthesis examples for specific, named drugs from this compound are not extensively detailed in the provided literature, the closely related compound, ethyl 2-(2-oxocyclopentyl)acetate, is noted as a key intermediate in the preparation of the DP receptor antagonist Laropiprant. google.com This highlights the utility of the 2-oxocyclopentyl acetate (B1210297) scaffold in medicinal chemistry. The reactivity of this compound suggests its potential in synthesizing a range of complex molecules.

Table 1: Potential Applications in Target Molecule Synthesis

| Target Molecule Class | Therapeutic Area | Role of the Intermediate |

|---|---|---|

| Novel Therapeutic Agents | Anti-inflammatory | Precursor for synthesizing compounds with potential anti-inflammatory properties. |

| Agrochemicals | Crop Protection | Serves as an intermediate in the development of effective pesticides and herbicides. chemimpex.com |

Development of New Synthetic Pathways and Methodologies

The development of new pathways also extends to the reactions in which these intermediates participate. The reactivity of the β-dicarbonyl system is central to its role in synthetic chemistry, enabling its use in various carbon-carbon bond-forming reactions.

Building Block for Complex Carbon Frameworks

This compound is a valuable building block for the assembly of complex carbon skeletons due to its distinct functional groups. The molecule's core structure allows it to be strategically transformed into more elaborate designs. chemimpex.com

The key to its utility lies in the reactivity of its dual carbonyl groups and the adjacent alpha-carbons. The β-dicarbonyl motif significantly influences the molecule's chemical behavior, providing a handle for a wide range of classical and modern organic reactions.

Table 2: Structural Features and Synthetic Utility

| Structural Feature | Associated Reactivity | Application in Framework Construction |

|---|---|---|

| β-Dicarbonyl System | Enolate formation, Nucleophilic addition, Cyclization reactions | Facilitates the formation of new carbon-carbon bonds, enabling the construction of larger ring systems and acyclic chains. |

| Cyclopentanone (B42830) Ring | Ring-opening or expansion, Functional group interconversion | Provides a five-membered carbocyclic unit that can be retained or modified to create diverse molecular architectures. |

| Ethyl Ester Group | Hydrolysis, Amidation, Reduction, Transesterification | Offers a site for modification, allowing for the attachment of different molecular fragments or conversion into other functional groups like carboxylic acids or alcohols. |

Precursor to Specialized Organic Materials

Beyond pharmaceuticals, this compound serves as a precursor in the field of material science. chemimpex.com Its structure can be incorporated into larger macromolecular systems to create specialized organic materials. It is utilized in the formulation of specialty polymers, where its inclusion can improve material properties such as flexibility and durability. chemimpex.com The ability to functionalize the compound allows for the tailoring of polymer backbones and side chains, leading to materials with specific, desired characteristics for advanced applications. chemimpex.com

Synthesis of Chiral Compounds and Enantioselective Approaches

Chirality is a critical aspect of modern drug design, and intermediates that allow for the control of stereochemistry are highly prized. The molecular structure of the related compound, ethyl 2-(2-oxocyclopentyl)acetate, is chiral, and it can be synthesized with high enantiopurity. biosynth.com This is significant because the biological activity of complex molecules often depends on a specific three-dimensional arrangement of atoms.

Enantioselective synthesis can be approached in several ways:

Chiral Resolution: Separating a racemic mixture of the compound into its individual enantiomers.

Asymmetric Synthesis: Using chiral catalysts or auxiliaries to produce a single enantiomer preferentially. A synthesis of ethyl 2-(2-oxocyclopentyl)acetate, for example, can be catalyzed by zirconium chloride to achieve a high enantiopurity. biosynth.com

The availability of specific enantiomers, such as ethyl [(1R)-2-oxocyclopentyl]acetate and ethyl [(1S)-2-oxocyclopentyl]acetate, is crucial for the synthesis of enantiomerically pure target molecules, ensuring greater efficacy and potentially fewer side effects in pharmaceutical applications. ichemical.com

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of β-keto esters, traditionally performed in batch reactors, is poised for a paradigm shift with the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages in terms of safety, reproducibility, scalability, and process control.

Automated platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, execution, and optimization of chemical reactions. youtube.com Such systems can rapidly screen various reaction conditions (e.g., base, solvent, temperature) to identify the optimal parameters for reactions like the Claisen condensation used to produce β-keto esters. youtube.comnih.gov For a compound like ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, this could involve the automated optimization of the Dieckmann condensation of precursors like diethyl adipate (B1204190). google.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters and enables the safe use of hazardous intermediates or reactive conditions. The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, leading to higher yields and purities. Integrating real-time analytical feedback into these automated flow systems creates a virtuous cycle of learning and optimization, dramatically reducing development time. youtube.com Portable, autonomous platforms have been developed that can synthesize a range of molecules, demonstrating the potential for on-demand production outside of traditional laboratory settings. nih.gov

Key Features of Automated and Flow Synthesis Platforms

| Feature | Benefit for β-Keto Ester Synthesis |

|---|---|

| High-Throughput Screening | Rapid optimization of reaction conditions (catalyst, solvent, temperature). youtube.com |

| Precise Process Control | Improved yield, selectivity, and reproducibility. nih.gov |

| Enhanced Safety | Safe handling of reactive intermediates and exothermic reactions. |

| Scalability | Seamless transition from laboratory discovery to pilot-scale production. |

| Real-time Analytics | Continuous monitoring and data-driven optimization of the synthesis process. youtube.com |

Biocatalytic Approaches to Synthesis and Transformation

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis and transformation of β-keto esters. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional levels of chemo-, regio-, and stereoselectivity. wiley-vch.de

For β-keto esters, two primary biocatalytic transformations are of significant interest: reduction and transesterification.

Asymmetric Reduction: The reduction of the ketone moiety in β-keto esters can generate chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals. Whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae) and other yeast species like Pichia capsulata and Zygosaccharomyces rouxii, are widely used for this purpose. tandfonline.com The stereochemical outcome of the reduction can often be controlled by selecting the appropriate yeast strain or by modifying the reaction conditions, such as the co-substrate used. tandfonline.com

Enzymatic Transesterification: Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are highly effective catalysts for the transesterification of β-keto esters. rsc.org This reaction allows for the modification of the ester group, which can be crucial for tuning the compound's properties or for subsequent synthetic steps. These enzymatic methods are often highly selective for β-keto esters over other ester types, likely proceeding through a chelated enol intermediate. rsc.orgnih.gov

The use of biocatalysis aligns with the principles of green chemistry by reducing waste, avoiding harsh reagents, and utilizing renewable resources. wiley-vch.de

Exploration of Novel Reactivity Modalities and Catalyst Discovery

The rich reactivity of the β-keto ester moiety continues to inspire the discovery of novel transformations and the development of innovative catalysts. Research is focused on expanding the synthetic utility of compounds like this compound beyond classical alkylation and acylation reactions.

One area of intense investigation is the development of new catalytic asymmetric reactions to construct stereogenic centers.

Asymmetric Halogenation: Chiral catalysts derived from Cinchona alkaloids have been successfully employed for the enantioselective α-chlorination of β-keto esters. acs.org These hybrid catalysts, possessing both an ionic function and a hydrogen-bond donor, can achieve high yields and excellent enantiomeric excess (up to 97% ee) with low catalyst loadings. acs.org Similarly, chiral bisoxazoline-copper(II) complexes have been used for asymmetric chlorination and bromination. acs.org

Palladium-Catalyzed Reactions: Palladium catalysis has opened up new avenues for the transformation of allyl β-keto esters. These reactions proceed via the formation of palladium enolates after decarboxylation, leading to products such as α-allyl ketones, α,β-unsaturated ketones, and products of aldol (B89426) or Michael reactions. nih.gov

Organocatalytic Peroxidation: Cinchona-derived organocatalysts have been used to mediate the asymmetric peroxidation of γ,δ-unsaturated β-keto esters, providing a novel route to chiral δ-peroxy-β-keto esters and, subsequently, chiral 1,2-dioxolanes, a motif found in bioactive natural products. nih.gov

Michael Additions: Lanthanum-linked-BINOL complexes have been developed for the catalytic asymmetric Michael reaction of β-keto esters with cyclic enones, offering an efficient way to form carbon-carbon bonds with high stereocontrol. capes.gov.br

The discovery of new catalysts, including metal complexes, organocatalysts, and hybrid systems, is crucial for unlocking new reactivity patterns and enabling the synthesis of increasingly complex and valuable molecules from simple β-keto ester precursors. acs.orgnih.govnih.govcapes.gov.br

Examples of Modern Catalytic Transformations of β-Keto Esters

| Reaction Type | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|

| Enantioselective α-Chlorination | Hybrid Cinchona Alkaloids | Chiral α-chloro-β-keto esters | acs.org |

| Asymmetric Michael Addition | La-NR-linked-BINOL complexes | Chiral Michael adducts | capes.gov.br |

| Allylic Transformation | Palladium(0) complexes | α-allyl ketones, α,β-unsaturated ketones | nih.gov |

| Asymmetric Peroxidation | 9-Amino Cinchona Derivatives | Chiral δ-peroxy-β-keto esters | nih.gov |

| Transesterification | Arylboronic Acids | Varied β-keto esters | rsc.orgnih.gov |

Advanced Analytical Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis and subsequent reactions of this compound requires precise knowledge of reaction kinetics, intermediate formation, and byproduct generation. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for synthetic chemists. acs.org

Traditional offline methods like TLC and LC-MS require time-consuming sample workups, introducing delays and potential errors. waters.com Modern techniques provide a continuous stream of data directly from the reaction vessel.

Mass Spectrometry (MS): Ambient ionization MS techniques, such as Direct Analysis in Real Time (DART-MS) and Electrospray Ionization (ESI-MS), can monitor reaction progress with minimal sample preparation. acs.orgpurdue.edu These methods provide real-time feedback on the consumption of starting materials and the formation of products, enabling rapid optimization. waters.com For complex or heterogeneous mixtures where ESI may be problematic, techniques like condensed-phase membrane introduction mass spectrometry (CP-MIMS) offer a robust alternative for monitoring neutral analytes. acs.org

Spectroscopic Techniques: Vibrational spectroscopy provides rich structural information. Time-resolved infrared (TRIR) and 2D-IR spectroscopy can elucidate reaction mechanisms and track the evolution of molecular structures on ultrafast timescales. numberanalytics.com

Hyphenated and Miniaturized Systems: Combining the separation power of chromatography with the specificity of spectroscopy (e.g., chromatography-IR) allows for the detailed analysis of complex reaction mixtures. numberanalytics.com Furthermore, microfluidics and "lab-on-a-chip" devices enable reactions and analyses to be performed on a miniature scale, increasing speed and reducing reagent consumption. numberanalytics.com

The large datasets generated by these advanced monitoring techniques are often analyzed using chemometrics and machine learning algorithms to identify patterns, predict outcomes, and achieve a deeper understanding of the reaction landscape. numberanalytics.com

Q & A

Basic: What are the standard synthetic routes for ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach, starting with the preparation of a cyclopentyl ketone precursor. A common method includes:

- Step 1 : Cyclopentanone oxidation to form 2-oxocyclopentanecarboxylic acid derivatives.

- Step 2 : Esterification with ethyl glycolate under acidic or catalytic conditions (e.g., H₂SO₄ or DMAP) to form the target compound.

Key optimization parameters include temperature control (0–25°C for ketone stability), solvent selection (e.g., THF or dichloromethane for inertness), and stoichiometric ratios to minimize side reactions like over-oxidation . For chiral variants, asymmetric catalysis (e.g., chiral auxiliaries) may be employed, as seen in related cyclopentylacetate syntheses .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns, with characteristic peaks for the ester (e.g., m/z 200 [M⁺]) and cyclopentyl ketone moieties .

- HPLC : Chiralpak IA columns with hexane–EtOH (95:5) mobile phase resolve enantiomers, critical for stereochemical analysis. Retention times (e.g., 26.8–35.5 min) distinguish syn and anti conformers .

- NMR : ¹³C NMR identifies carbonyl carbons (δ ~200–210 ppm for ketones, δ ~170 ppm for esters). ¹H NMR reveals cyclopentyl proton splitting (δ 1.5–2.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm) .

Basic: What safety protocols are recommended for handling this compound?

- Hazard Codes : Xi (irritant), with specific risks (H315: skin irritation, H319: eye damage, H335: respiratory irritation) .

- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources. Storage at –20°C in airtight containers prevents degradation .

- Emergency Measures : P305+P351+P338 (rinse eyes with water), and S37/39 (use gloves/face protection) .

Advanced: How does the stereochemistry of the cyclopentyl ring influence reactivity in nucleophilic additions?

The R or S configuration at the cyclopentyl ketone affects steric accessibility. For example:

- R-configured derivatives exhibit higher reactivity in Michael additions due to reduced steric hindrance at the β-carbon.

- Enantioselective synthesis (e.g., using Evans auxiliaries) can direct nucleophilic attack to specific carbonyl sites, as demonstrated in analogous cyclopentylacetate systems . HPLC chiral separation data (e.g., tR = 26.8 min for anti vs. 31.3 min for syn) validate stereochemical outcomes .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Data Collection : High-resolution single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts.

- Software : SHELXL refines structures using least-squares minimization, with hydrogen atoms placed geometrically. SHELXD or SHELXE resolves phase problems in twinned crystals .

- Validation : Check R-factor convergence (R1 < 0.05) and electron density maps for missing/overlapping atoms. Example: Ethyl 2-(7-oxo-1,4-diazepan-2-yl)acetate structures refined with SHELXL achieved R1 = 0.039 .

Advanced: What computational strategies predict thermodynamic stability and reaction pathways?

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and computes Gibbs free energy (ΔG) for tautomers. For cyclopentyl ketones, the enol form is ~10 kcal/mol less stable than the keto form .

- MD Simulations : AMBER force fields model solvation effects (e.g., in DMSO) to predict aggregation behavior.

- Thermochemical Data : Enthalpy of formation (ΔfH) is derived via G4 methods, with corrections for ring strain in cyclopentyl systems .

Advanced: How are contradictory spectral data (e.g., NMR vs. XRD) reconciled in structural assignments?

- Case Example : Discrepancies between NMR-derived dihedral angles and XRD data may arise from solution vs. solid-state conformers.

- Resolution : Use variable-temperature NMR to detect dynamic equilibria. Compare XRD bond lengths (e.g., C=O at 1.21 Å) with DFT-optimized values . For ethyl 2-oxo-2-(thiophen-2-yl)acetate, XRD confirmed planar ketone geometry, overriding NMR solution-phase flexibility .

Advanced: What methodologies enable the study of this compound’s role in multi-step organic syntheses?

- Retrosynthetic Analysis : Deconstruct the molecule into cyclopentanone and ethyl glycolate units.

- Kinetic Studies : Monitor intermediates via in situ IR (e.g., carbonyl stretches at ~1750 cm⁻¹) to identify rate-limiting steps .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenyl) modify the cyclopentyl ring, requiring Pd(PPh₃)₄ catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.